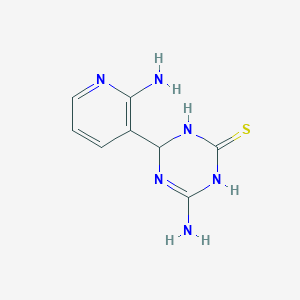4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
CAS No.: 1142208-80-7
Cat. No.: VC2298545
Molecular Formula: C8H10N6S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1142208-80-7 |
|---|---|
| Molecular Formula | C8H10N6S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 4-amino-2-(2-aminopyridin-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
| Standard InChI | InChI=1S/C8H10N6S/c9-5-4(2-1-3-11-5)6-12-7(10)14-8(15)13-6/h1-3,6H,(H2,9,11)(H4,10,12,13,14,15) |
| Standard InChI Key | YOZXKMHLSWWJAG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)N)C2NC(=S)NC(=N2)N |
| Canonical SMILES | C1=CC(=C(N=C1)N)C2NC(=S)NC(=N2)N |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound containing both triazine and pyridine ring systems with multiple nitrogen atoms and a thiol functional group. The compound combines the structural features of 1,3,5-triazine and pyridine, creating a complex heterocyclic architecture with multiple potential binding sites for biological interactions. The presence of multiple nitrogen atoms and a thiol group suggests potential hydrogen bonding capabilities and metal coordination properties that could be exploited in various applications.
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that are summarized in Table 1. It is typically available as a liquid with high purity levels suitable for research applications . The molecular weight and formula indicate a relatively small molecule with multiple functional groups that can participate in various chemical reactions and interactions.
Table 1: Physical and Chemical Properties of 4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Structural Features and Functional Groups
The compound contains several important functional groups that contribute to its chemical behavior and potential applications. The 1,3,5-triazine core provides a nitrogen-rich heterocyclic scaffold that is known for its versatility in medicinal chemistry. Similar triazine-based compounds have shown various biological activities, particularly those containing thiol groups like the compound under discussion . The 2-aminopyridin-3-yl substitution adds another dimension of complexity with additional nitrogen atoms that can participate in hydrogen bonding and other interactions.
Applications and Research Significance
Research and Development Uses
The compound is primarily used in research and development contexts, particularly in medicinal chemistry, biomedicine, and as a pharmaceutical intermediate . Its complex heterocyclic structure makes it a valuable building block for the development of more complex molecules with specific biological activities. The presence of multiple functional groups provides opportunities for further derivatization and modification to enhance desired properties.
Chemical Research Applications
In chemical research, the compound serves as a reagent for various experimental procedures and as an intermediate in the synthesis of more complex structures . The triazine scaffold, combined with the pyridine ring system, offers a unique platform for studying structure-activity relationships and for developing novel compounds with specific properties. The multiple nitrogen atoms and the thiol group provide sites for coordination chemistry studies and for exploring new synthetic methodologies.
Structural Relationships to Other Compounds
Triazine-Based Compounds
4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol belongs to the broader family of 1,3,5-triazine derivatives, which have been extensively studied for their diverse applications. Related compounds include 4-Amino-6-(dibutyl-amino)- triazine-2-thiol, which has a similar core structure but different substituents . The 1,3,5-triazine scaffold is known for its versatility and has been incorporated into various compounds with applications ranging from agricultural chemicals to pharmaceuticals and materials science.
Thiol-Containing Heterocycles
The presence of a thiol group in the compound places it within the category of thiol-containing heterocycles, which have shown interesting biological activities. Similar compounds like 4-amino-6-chloropyrimidine-2-thiol exhibit structural similarities, particularly in terms of the amino and thiol functionalities attached to a nitrogen-containing heterocyclic core . These structural relationships provide insights into potential properties and applications of the compound based on the behavior of analogous structures.
Pyridine Derivatives
The 2-aminopyridin-3-yl substituent connects this compound to the family of pyridine derivatives, which have significant importance in medicinal chemistry and drug development. The incorporation of this moiety into the triazine scaffold creates a hybrid structure that combines the properties of both heterocyclic systems. Similar hybrid structures have shown enhanced biological activities compared to their individual components, suggesting potential advantages for this compound in specific applications.
Comparative Analysis with Related Compounds
Structural Comparisons
Table 2 provides a comparative analysis of 4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol with structurally related compounds mentioned in the search results. This comparison highlights the similarities and differences in chemical composition and properties, providing context for understanding the compound's potential behavior and applications.
Table 2: Structural Comparison with Related Compounds
Functional Group Relationships
The functional groups present in 4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol contribute significantly to its chemical behavior and potential applications. The amino groups provide basic sites and hydrogen bond donors, while the thiol group can act as a nucleophile and a metal coordination site. These functional characteristics are shared with related compounds but are uniquely arranged in this specific molecule, potentially leading to distinct properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume